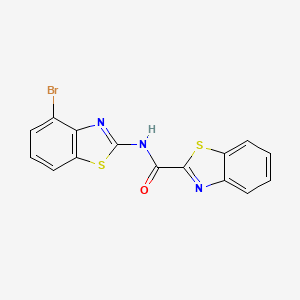

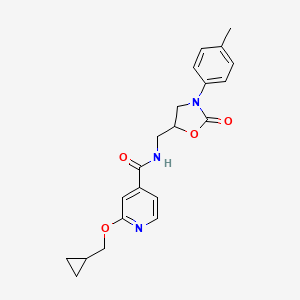

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

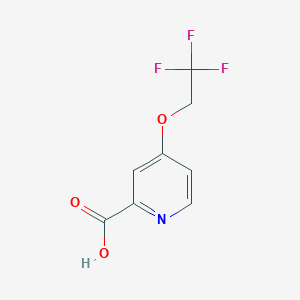

2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

Research in the field of asymmetric synthesis highlights the preparation of chiral compounds, including those related to oxazolidinones. For example, chiral N-(diethoxymethyl)oxazolidinones have been used as organozinc carbenoid precursors for the direct enantioselective amidocyclopropanation of alkenes, demonstrating moderate to excellent yield and stereoselectivity (Bégi, Cladingboel, Jerome, Motherwell, & Sheppard, 2009). This method can be applied to a wide range of oxazolidinones and alkenes, favoring the production of trans/exo amido-cyclopropane products, which can be further elaborated into cyclopropylamino alcohols and amino acids.

Resolution of Cyclopropene Carboxylic Acids

Another study describes a general method for the resolution of cycloprop-2-ene carboxylic acids via diastereomeric N-acyloxazolidines prepared from enantiomerically pure oxazolidinones (Liao, Zhang, Yan, Golen, & Fox, 2004). This process involves simple flash chromatography and has been effective for separating gram quantities of pure diastereomers, demonstrating the method's efficiency and scalability.

Synthesis and Evaluation of Antitumor Agents

The synthesis and antitumor evaluation of 4-ethoxycarbonyl analogs of cyclophosphamide, utilizing cyclization methods, have been explored for their potential antitumor activity. One specific compound, N,N-Bis(2-chloroethyl)-4-ethoxycarbonyl-1,3,2-oxazaphospholidin-2-amine 2-oxide, demonstrated activity against L-1210 lymphoid leukemia (Foster, 1978). This indicates the potential for cyclopropane and oxazolidinone derivatives in developing new antitumor treatments.

Antibacterial Agents

The novel oxazolidinone analogs, U-100592 and U-100766, have shown in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds represent a new class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996). Their effectiveness against drug-resistant strains suggests a promising avenue for addressing antibiotic resistance.

Novel [3 + 2] Cycloaddition Reaction

A [3 + 2] cycloaddition reaction between in situ formed azaoxyallyl cations and aldehydes has been developed, facilitating the rapid formation of oxazolidin-4-ones. This method offers high yields and good functional group tolerance at room temperature, demonstrating potential for further transformation and late-stage modifications of drug molecules (Zhang, Yang, Yao, & Lin, 2016).

properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-14-2-6-17(7-3-14)24-12-18(28-21(24)26)11-23-20(25)16-8-9-22-19(10-16)27-13-15-4-5-15/h2-3,6-10,15,18H,4-5,11-13H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRPLRHXXCAUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=NC=C3)OCC4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)

![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407035.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407037.png)

![N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide](/img/structure/B2407039.png)

![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)